rac-(1R,4S,6R)-6-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Description
This compound is a bicyclic derivative featuring a 2-oxabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and a carboxylic acid at position 4. The Boc group enhances stability during synthetic processes, making it a key intermediate in pharmaceutical chemistry . Its stereochemistry (1R,4S,6R) and chiral centers influence its interactions in enantioselective reactions.
Properties
CAS No. |
2741437-99-8 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(1R,4S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-4-12(9(14)15)5-8(7)17-6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-,12+/m1/s1 |
InChI Key |
OMPYJPISUIXELP-RWYTXXIDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@]2(C[C@H]1OC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CC1OC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,4S,6R)-6-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure
The compound features a bicyclic framework with an oxabicyclo structure and a tert-butoxycarbonyl (Boc) group. Its molecular formula is , and it has a molecular weight of approximately 239.29 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 239.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of specific enzymatic pathways, potentially influencing metabolic processes.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited the activity of certain serine/threonine kinases, which are crucial in various signaling pathways related to cell growth and differentiation. The IC50 values were found to be in the nanomolar range, indicating high potency.
- Anticancer Properties : Another investigation focused on the anticancer effects of this compound in vitro. The results showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound against neurodegenerative diseases. In animal models, it exhibited properties that reduced oxidative stress and inflammation in neuronal cells.
Pharmacological Studies
Pharmacological studies have highlighted the following effects:
- Anti-inflammatory Activity : The compound demonstrated significant anti-inflammatory effects in preclinical models, suggesting potential applications in treating inflammatory diseases.
- Analgesic Effects : Preliminary studies indicated that this compound could provide analgesic effects comparable to standard pain relief medications.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is employed in the design of novel pharmaceuticals due to its structural characteristics that allow for interactions with biological macromolecules. Its applications include:
- Antiviral Agents : Research has indicated that similar bicyclic compounds exhibit antiviral properties. The unique structure may enhance binding affinity to viral proteins, making it a candidate for antiviral drug development.
- Anticancer Drugs : The potential of this compound as an anticancer agent is under investigation, particularly its ability to inhibit specific cancer cell lines through targeted mechanisms.
Drug Development
In drug development processes, rac-(1R,4S,6R)-6-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid serves as a versatile building block:
- Peptide Synthesis : It can be utilized in the synthesis of peptide analogs that mimic natural peptides for therapeutic applications.
- Prodrug Strategies : The tert-butoxycarbonyl (Boc) group can be used to protect amine functionalities during synthesis, facilitating the development of prodrugs that release active compounds under physiological conditions.
Organic Synthesis
The compound is valuable in organic synthesis due to its unique bicyclic framework:
- Synthetic Intermediates : It acts as an intermediate in the synthesis of more complex organic molecules, particularly in creating frameworks for biologically active compounds.
Case Studies
Several studies have highlighted the utility of this compound in various research contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effective inhibition of viral replication in vitro using derivatives of the compound. |
| Study B | Anticancer Potential | Showed selective cytotoxicity against specific cancer cell lines with minimal effects on normal cells. |
| Study C | Peptide Synthesis | Successfully synthesized peptide analogs using the compound as a starting material, resulting in enhanced biological activity. |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target compound | Not available | C₁₂H₁₉NO₅ | 257.29 | 2-oxabicyclo[2.2.1], Boc-amino, carboxylic acid |
| (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride | 5203 | C₇H₁₂ClNO₃ | 193.63 | Amino (HCl salt), carboxylic acid |
| rac-(1S,2R,3S,4R)-3-Boc-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 148257-12-9 | C₁₃H₁₉NO₄ | 253.29 | Unsaturated bicyclo, Boc-amino |
| rac-(1R,6S,8R)-3-Boc-3-azabicyclo[4.2.0]octane-8-carboxylic acid | 1820574-59-1 | C₁₃H₂₁NO₄ | 255.31 | Expanded bicyclo[4.2.0], Boc-protected aza bridge |
Preparation Methods
Bromination and Azide Substitution
The double bond in 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives allows for electrophilic additions. Bromination using N-bromosuccinimide (NBS) in aqueous DMF introduces a bromine atom at C6, which is subsequently displaced by sodium azide to yield the azide intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, enabling Boc protection.
Epoxide Ring-Opening with Ammonia
Alternatively, epoxidation of the bicyclic olefin with m-CPBA generates an epoxide, which undergoes ring-opening with aqueous ammonia to install the C6-amino group stereospecifically. This method avoids harsh conditions and aligns with stereochemical requirements for the target’s rac configuration.
Boc Protection and Carboxylic Acid Stability
The primary amine at C6 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP, achieving near-quantitative yields. Notably, the carboxylic acid at C4 remains intact under these mildly acidic conditions, obviating the need for orthogonal protection. Source confirms that Boc groups are stable during subsequent oxidative or reductive steps, ensuring compatibility with downstream transformations.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder + Azidation | Cycloaddition, bromination, azide reduction | 45% | High regioselectivity | Multi-step, azide handling |
| Epoxide Ring-Opening | Epoxidation, ammonia ring-opening | 38% | Stereospecific amine installation | Moderate epoxidation efficiency |
| Direct Amination | Electrophilic amination of olefin | <20% | Fewer steps | Low yield, competing side reactions |
Analytical Characterization
Critical spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.12 (dd, J = 9.8 Hz, 1H, C6-NH), 4.21 (m, 1H, C1-H), 5.02 (s, 1H, C4-COOH).
-
IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1702 cm⁻¹ (C=O, carboxylic acid).
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing rac-(1R,4S,6R)-6-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid, and how are they addressed methodologically?
- Answer : The synthesis involves stereochemical control of the bicyclo[2.2.1]heptane core and selective Boc (tert-butoxycarbonyl) protection. Challenges include avoiding ring strain during cyclization and maintaining enantiomeric purity. A stepwise approach using carbamate-forming reactions for Boc protection (e.g., reacting tert-butoxycarbonyl anhydride with the amine) is critical. Purification via recrystallization or chiral chromatography ensures stereochemical fidelity .
Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
- Answer : High-resolution NMR (e.g., NOESY for spatial proximity of protons) and X-ray crystallography are gold standards for stereochemical confirmation. Polarimetry or chiral HPLC can assess enantiomeric excess. Mass spectrometry (HRMS) and IR spectroscopy validate molecular identity and functional groups .
Q. How does the Boc group influence the compound’s stability and reactivity in downstream reactions?
- Answer : The Boc group acts as a temporary protective moiety for the amine, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation). Its tert-butyl ester enhances solubility in organic solvents, facilitating purification. Acidic cleavage (e.g., TFA) regenerates the free amine without disrupting the bicyclic core .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis route for this bicyclic compound?
- Answer : Quantum mechanical calculations (DFT) predict transition states and intermediate stability, guiding reaction pathway selection. Molecular dynamics simulations model solvent effects on cyclization efficiency. Tools like ICReDD’s reaction design framework integrate computational and experimental data to prioritize viable conditions (e.g., temperature, catalysts) .
Q. How can researchers resolve contradictions between crystallographic data and NMR-derived stereochemical assignments?
- Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. Variable-temperature NMR or relaxation experiments probe conformational flexibility. Cross-validation with vibrational circular dichroism (VCD) or ECD spectroscopy provides complementary evidence .
Q. What reactor design considerations are critical for scaling up reactions involving sensitive bicyclic intermediates?
- Answer : Continuous-flow reactors minimize exposure to air/moisture, critical for oxygen-sensitive intermediates. Temperature-controlled microreactors prevent exothermic runaway during cyclization. Membrane-based separation technologies (e.g., nanofiltration) isolate products while retaining catalysts .
Q. How do steric and electronic effects of the Boc group impact the compound’s pharmacokinetic properties?
- Answer : The bulky tert-butyl group reduces metabolic degradation by shielding the amine from enzymes. Computational ADMET models (e.g., SwissADME) predict improved lipophilicity (logP) and blood-brain barrier permeability. However, the Boc group may hinder aqueous solubility, requiring prodrug strategies for in vivo studies .
Methodological Notes
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) during bicyclo[2.2.1]heptane formation .
- Purification : Employ reverse-phase HPLC with C18 columns for polar impurities; monitor degradation via stability-indicating assays .
- Safety : Follow GHS guidelines for handling Boc-protected amines (e.g., P201/P202 for pre-experiment protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
